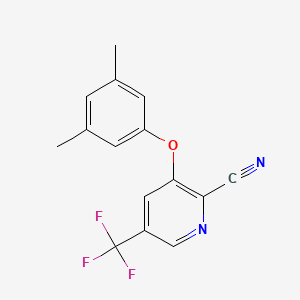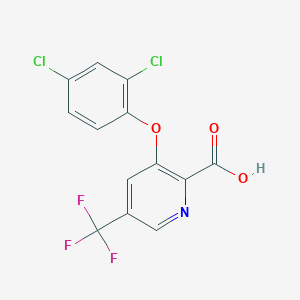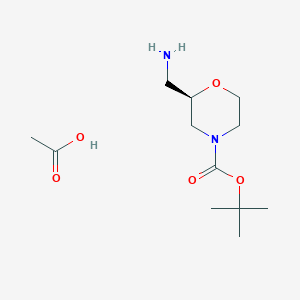amine CAS No. 1602272-98-9](/img/structure/B1411814.png)
[1-(3-Chloropyridin-4-yl)ethyl](ethyl)amine
Vue d'ensemble
Description
“1-(3-Chloropyridin-4-yl)ethylamine” is a liver-targeted, orally available prodrug . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .
Synthesis Analysis
The synthesis of this compound involves several strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel 1-(3-chloropyridin-2-yl)-5-amino-4-pyrazole derivatives containing a 1,3,4-thiadiazole thioether or sulfone moiety were designed and synthesized .Molecular Structure Analysis
The molecular formula of “1-(3-Chloropyridin-4-yl)ethylamine” is C9H13ClN2 . The molecular weight is 184.66 g/mol . The InChI code is 1S/C9H13ClN2/c1-3-12-7(2)8-4-5-11-6-9(8)10/h4-7,12H,3H2,1-2H3 .Applications De Recherche Scientifique
1. Hydrogen Bonding and Intermolecular Interactions
The compound 3-Chloropyridin-2-amine, a derivative related to the chemical structure , demonstrates significant hydrogen bonding and intermolecular interactions. These properties are crucial in the field of crystallography and material science for understanding molecular assembly and designing new materials (Hu et al., 2011).
2. Synthesis of Complex Organic Molecules
Research on compounds like "1-(3-Chloropyridin-4-yl)ethylamine" includes the synthesis of complex organic molecules. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic preparation, involves similar molecular structures. This highlights the compound's relevance in pharmaceutical synthesis (Fleck et al., 2003).
3. Crystal Structure Analysis
The crystal structure of compounds closely related to "1-(3-Chloropyridin-4-yl)ethylamine," such as 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, is an area of active research. Such studies are essential for understanding molecular geometry and designing functional materials (Adeleke & Omondi, 2022).
4. Organic Synthesis and Chemical Reactions
The synthesis of various organic molecules, such as 4-dialkylamino- or 4-alkylaminonaphthol[2,3-h]quinoline-7,12-diones, involves reactions with amines like the one . This underscores the compound's role in developing novel organic synthesis pathways (Barabanov et al., 1998).
5. Insecticidal and Cytotoxic Properties
The synthesis and study of derivatives of chloropyridines, including those similar to "1-(3-Chloropyridin-4-yl)ethylamine," have shown notable insecticidal and cytotoxic properties. Such compounds are valuable in developing new insecticides and studying their effects on biological systems (Flefel et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(3-chloropyridin-4-yl)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-12-7(2)8-4-5-11-6-9(8)10/h4-7,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVAUCMVTYRDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=C(C=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(tert-butoxy)carbonyl]amino}-3-phenylcyclobutane-1-carboxylic acid](/img/structure/B1411732.png)





![5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B1411743.png)






![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)
